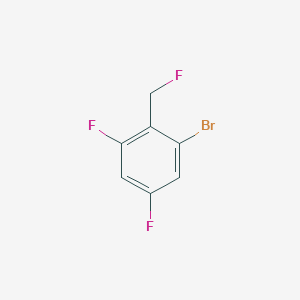

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is a halogenated benzene compound with the molecular formula C7H4BrF3 and a molecular weight of 225.008 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoroaniline, followed by diazotization and subsequent reaction with hydrogen bromide (HBr) in the presence of copper(I) bromide (CuBr) . Another method includes the photochemical bromination of m-difluorobenzene, although this process has lower selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the fluoromethyl group.

1-Bromo-2,3-difluorobenzene: Differently substituted, affecting its reactivity and applications.

1-Bromo-2,6-difluorobenzene: Another isomer with distinct properties and uses.

Uniqueness

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which enhance its reactivity and make it a versatile intermediate in various synthetic pathways.

Actividad Biológica

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C7H4BrF3

- IUPAC Name : this compound

The compound's structure can be visualized as follows:

This configuration allows for potential interactions with various biological molecules due to the presence of electronegative fluorine atoms, which can influence the compound's reactivity and affinity for biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Fluorinated compounds often exhibit altered binding affinities due to their electronegative nature.

- Receptor Interaction : Its structure may allow it to interact with specific receptors, potentially modulating signaling pathways that are crucial for various physiological processes.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated compounds similar to this compound. Results indicated that compounds bearing fluorine substituents exhibited enhanced antibacterial activity against a range of pathogens. The mechanism was linked to increased membrane permeability and disruption of metabolic processes in bacteria.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be lower than those of conventional chemotherapeutic agents, suggesting potential as a therapeutic candidate .

Mechanistic Studies

Mechanistic investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound .

Propiedades

IUPAC Name |

1-bromo-3,5-difluoro-2-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYWBKDDNLQNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CF)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.